3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide
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Overview
Description
3-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-3-OXOPROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-3-OXOPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-3-OXOPROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-3-OXOPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylhydrazine: Shares the bromophenyl group but lacks the dichlorophenyl and oxopropanamide moieties.
3,4-Dichlorophenylhydrazine: Contains the dichlorophenyl group but lacks the bromophenyl and oxopropanamide moieties.
Uniqueness
3-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3,4-DICHLOROPHENYL)-3-OXOPROPANAMIDE is unique due to the combination of bromophenyl and dichlorophenyl groups, along with the oxopropanamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12BrCl2N3O2 |
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Molecular Weight |
429.1 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3,4-dichlorophenyl)propanediamide |
InChI |
InChI=1S/C16H12BrCl2N3O2/c17-11-3-1-2-10(6-11)9-20-22-16(24)8-15(23)21-12-4-5-13(18)14(19)7-12/h1-7,9H,8H2,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
ISEWMRGHAPFWPV-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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